molecular formula C27H29ClN2O4 B14050092 Ozagrel impurity 9

Ozagrel impurity 9

货号: B14050092
分子量: 481.0 g/mol
InChI 键: FTCMRQVKKKJNSW-ACJWTMPUSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ozagrel impurity 9 is a chemical compound associated with the synthesis and analysis of ozagrel, a thromboxane A2 synthase inhibitor. Ozagrel is primarily used for its antiplatelet aggregation and vasodilatory effects, making it valuable in the treatment of thrombotic diseases. This compound is often studied to ensure the purity and efficacy of ozagrel in pharmaceutical applications .

准备方法

The preparation of ozagrel impurity 9 involves several steps. One method includes adding 4-bromomethyl methyl cinnamic acid methyl ester and sodium methoxide into methanol. The mixture is stirred at room temperature for 2-16 hours to ensure a complete reaction. The resulting mixture is then concentrated using vacuum rotary evaporation and purified by column chromatography . This method provides a straightforward approach to obtaining this compound for research and analysis.

化学反应分析

Ozagrel impurity 9 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium methoxide and methanol. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with sodium methoxide in methanol leads to the formation of this compound .

科学研究应用

Ozagrel impurity 9 is primarily used in scientific research to study the purity and efficacy of ozagrel. It is crucial in the analysis of ozagrel bulk drugs and preparations, ensuring that the final pharmaceutical products meet the required standards. Additionally, this compound is used in the development of new therapeutic agents, particularly in the treatment of thrombotic diseases .

作用机制

The mechanism of action of ozagrel impurity 9 is closely related to that of ozagrel. Ozagrel inhibits thromboxane A2 synthase, preventing the formation of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. This inhibition leads to reduced platelet aggregation and vasodilation, making it effective in treating thrombotic conditions .

相似化合物的比较

Ozagrel impurity 9 can be compared with other impurities and related compounds such as ozagrel impurity 8, ozagrel impurity A, and ozagrel impurity D. These compounds share similar chemical structures and are used in the analysis and synthesis of ozagrel. this compound is unique in its specific formation and the conditions required for its synthesis .

Conclusion

This compound plays a vital role in the pharmaceutical analysis and synthesis of ozagrel. Its preparation methods, chemical reactions, and scientific research applications highlight its importance in ensuring the purity and efficacy of ozagrel. Understanding its mechanism of action and comparing it with similar compounds provides valuable insights into its unique properties and applications.

属性

分子式

C27H29ClN2O4

分子量

481.0 g/mol

IUPAC 名称

ethyl (E)-3-[4-[[3-[[4-[(E)-3-ethoxy-3-oxoprop-1-enyl]phenyl]methyl]imidazol-3-ium-1-yl]methyl]phenyl]prop-2-enoate;chloride

InChI

InChI=1S/C27H29N2O4.ClH/c1-3-32-26(30)15-13-22-5-9-24(10-6-22)19-28-17-18-29(21-28)20-25-11-7-23(8-12-25)14-16-27(31)33-4-2;/h5-18,21H,3-4,19-20H2,1-2H3;1H/q+1;/p-1/b15-13+,16-14+;

InChI 键

FTCMRQVKKKJNSW-ACJWTMPUSA-M

手性 SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)CN2C=C[N+](=C2)CC3=CC=C(C=C3)/C=C/C(=O)OCC.[Cl-]

规范 SMILES

CCOC(=O)C=CC1=CC=C(C=C1)CN2C=C[N+](=C2)CC3=CC=C(C=C3)C=CC(=O)OCC.[Cl-]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。